molecular formula C7H5IN2O B127809 5-Iodo-1H-indazol-3-ol CAS No. 141122-62-5

5-Iodo-1H-indazol-3-ol

Cat. No. B127809
M. Wt: 260.03 g/mol
InChI Key: VPUMHNMIQKJAHK-UHFFFAOYSA-N
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Description

5-Iodo-1H-indazol-3-ol is a compound that falls within the chemical class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the presence of an iodine atom at the 5-position in this particular compound suggests potential reactivity and utility in various chemical syntheses.

Synthesis Analysis

The synthesis of related 5-iodo-indazole derivatives has been explored through various methods. For instance, the synthesis of 5-iodo-1,2,3-triazoles has been achieved using a one-pot three-component reaction involving copper(I) catalysis and molecular iodine, which could serve as a synthetic equivalent for 1-iodoalkyne . Additionally, efficient synthesis methods have been reported for 3-heteroaryl-1-functionalized 1H-indazoles using palladium cross-coupling reactions, which could potentially be adapted for the synthesis of 5-iodo-1H-indazol-3-ol .

Molecular Structure Analysis

While the specific molecular structure of 5-Iodo-1H-indazol-3-ol is not directly discussed in the provided papers, the structure of related compounds such as 5-iodo-1,2,3-triazoles and indazoles have been synthesized and characterized. These structures typically involve a heterocyclic core with substituents that can influence the compound's reactivity and physical properties .

Chemical Reactions Analysis

The iodo group in 5-iodo-indazole derivatives makes them suitable for various chemical transformations. For example, halogen bond donors based on 5-iodo-1,2,3-triazolium groups have been used as activators in halide-abstraction reactions . Moreover, the iodine atom can be utilized in aqueous iodination systems for the synthesis of 5-iodo-1,2,3-triazoles, which demonstrates the versatility of such compounds in chemical reactions .

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Pharmaceutical Research

    • Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Synthesis of New Drugs

    • Imidazole, a similar compound, has become an important synthon in the development of new drugs .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Transition Metal Catalyzed Reactions

    • Indazoles can be synthesized through transition metal catalyzed reactions .
    • These strategies include reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • This method provides a brief outline of optimized synthetic schemes with relevant examples .
  • Inhibition of Cell Growth

    • Certain indazole compounds, such as 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, have been found to inhibit cell growth .
    • These compounds have been particularly effective against colon and melanoma cell lines .
  • Treatment of Respiratory Diseases

    • Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
  • Development of New Drugs

    • Imidazole, a similar compound, has become an important synthon in the development of new drugs .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Catalyst-Free Conditions

    • Indazoles can be synthesized under catalyst- and solvent-free conditions .
    • This includes the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Antiviral Properties

    • Some indazole derivatives have been found to have antiviral properties .
    • For example, enviroxime is an antiviral drug that contains a 1,3-diazole ring .
  • Antiulcer Properties

    • Certain indazole derivatives, such as omeprazole and pantoprazole, are used as antiulcer agents .
  • Antihelmintic Properties

    • Some indazole derivatives, such as thiabendazole, have antihelmintic properties .
  • Antiprotozoal and Antibacterial Properties

    • Certain indazole derivatives, such as tinidazole and ornidazole, have antiprotozoal and antibacterial properties .
  • Treatment of Hodgkin’s Disease

    • Dacarbazine, which contains a 1,3-diazole ring, is used in the treatment of Hodgkin’s disease .

Future Directions

Indazole derivatives have attracted considerable attention from chemists due to their wide variety of biological properties . The medicinal properties of indazole derivatives, including 5-Iodo-1H-indazol-3-ol, need to be explored further for the treatment of various pathological conditions .

properties

IUPAC Name

5-iodo-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUMHNMIQKJAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646298
Record name 5-Iodo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1H-indazol-3-ol

CAS RN

141122-62-5
Record name 5-Iodo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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